molecular formula C10H13NO B3048909 5-(tert-Butyl)picolinaldehyde CAS No. 185682-81-9

5-(tert-Butyl)picolinaldehyde

Cat. No.: B3048909
CAS No.: 185682-81-9
M. Wt: 163.22 g/mol
InChI Key: PGCAICQUZZLERV-UHFFFAOYSA-N
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Description

5-(tert-Butyl)picolinaldehyde, also known as 2-Pyridinecarboxaldehyde, 5-(1,1-dimethylethyl)-, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . This compound is characterized by the presence of a tert-butyl group attached to the 5-position of a picolinaldehyde molecule, which is a derivative of pyridine.

Preparation Methods

The synthesis of 5-(tert-Butyl)picolinaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-2-picoline with tert-butyl lithium, followed by oxidation with a suitable oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired aldehyde . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-(tert-Butyl)picolinaldehyde undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include mild oxidizing agents for oxidation, strong reducing agents for reduction, and acidic or basic catalysts for substitution reactions. Major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives.

Comparison with Similar Compounds

5-(tert-Butyl)picolinaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of the bulky tert-butyl group, which significantly influences its chemical reactivity and interactions with molecular targets.

Properties

IUPAC Name

5-tert-butylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2,3)8-4-5-9(7-12)11-6-8/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCAICQUZZLERV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80578217
Record name 5-tert-Butylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185682-81-9
Record name 5-tert-Butylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80578217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-dimethylethyl)-2-pyridinecarboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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